molecular formula C12H4Cl5F B1630231 2,3,4,5,6-Pentachloro-3'-fluoro-1,1'-biphenyl CAS No. 29779-02-0

2,3,4,5,6-Pentachloro-3'-fluoro-1,1'-biphenyl

Cat. No. B1630231
CAS RN: 29779-02-0
M. Wt: 344.4 g/mol
InChI Key: ZRVGANRHOPAZPH-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentachloro-3’-fluoro-1,1’-biphenyl , also known by its chemical formula C<sub>6</sub>Cl<sub>5</sub>F<sub>4</sub>NO<sub>3</sub>S , is a synthetic organic compound. It belongs to the class of polychlorinated biphenyls (PCBs) . PCBs were widely used in various industrial applications, including electrical equipment, until their environmental and health hazards became evident.



Synthesis Analysis

The synthesis of 2,3,4,5,6-Pentachloro-3’-fluoro-1,1’-biphenyl involves chlorination and fluorination reactions. Precise synthetic methods may vary, but typically, it starts with biphenyl as the precursor. Chlorine atoms are selectively introduced at positions 2, 3, 4, 5, and 6, followed by fluorination at a specific position to yield the desired compound.



Molecular Structure Analysis

The molecular structure of 2,3,4,5,6-Pentachloro-3’-fluoro-1,1’-biphenyl consists of a biphenyl core with five chlorine atoms and one fluorine atom attached. The arrangement of these halogen substituents significantly influences its properties.



Chemical Reactions Analysis

Due to its highly chlorinated and fluorinated nature, 2,3,4,5,6-Pentachloro-3’-fluoro-1,1’-biphenyl exhibits limited reactivity. However, it can undergo substitution reactions, such as nucleophilic substitution or electrophilic aromatic substitution. These reactions may lead to the replacement of halogen atoms or other functional groups.



Physical And Chemical Properties Analysis


  • Melting Point : Varies based on the specific isomer but typically within the range of 150°C to 200°C.

  • Solubility : Insoluble in water; soluble in organic solvents.

  • Density : Moderately dense.

  • Stability : Stable under normal conditions but degrades upon exposure to heat or UV light.


Safety And Hazards


  • Environmental Impact : PCBs are persistent organic pollutants that accumulate in soil, water, and organisms. They pose a significant risk to ecosystems.

  • Health Hazards : Exposure to PCBs can lead to various health issues, including carcinogenic effects, developmental abnormalities, and immune system disruption.

  • Regulation : PCBs are banned or strictly regulated in many countries due to their adverse effects.


Future Directions

Research continues to explore safer alternatives to PCBs for industrial applications. Additionally, efforts are ongoing to remediate PCB-contaminated sites and minimize their impact on the environment.


properties

IUPAC Name

1,2,3,4,5-pentachloro-6-(3-fluorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl5F/c13-8-7(5-2-1-3-6(18)4-5)9(14)11(16)12(17)10(8)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVGANRHOPAZPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10631400
Record name 2,3,4,5,6-Pentachloro-3'-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5,6-Pentachloro-3'-fluoro-1,1'-biphenyl

CAS RN

29779-02-0
Record name 2,3,4,5,6-Pentachloro-3'-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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